molecular formula C22H20N4O2 B4520540 2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B4520540
M. Wt: 372.4 g/mol
InChI Key: BFEAYDLPCUBKGH-UHFFFAOYSA-N
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Description

2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-oxo-2-phenyl-1,4-dihydro-3(2H)-quinazolinyl)-N-(2-pyridinylmethyl)acetamide is 372.15862589 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research highlights the synthesis and evaluation of novel compounds related to quinazoline derivatives for their antimicrobial properties. For instance, a study by Fahim and Ismael (2019) explores the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to the synthesis of compounds with promising antimicrobial activity. This includes derivatives that exhibited significant activity against various strains, supported by computational and theoretical calculations to corroborate the experimental findings (Fahim & Ismael, 2019).

Key Intermediate for Anticancer Drugs

The compound serves as a key intermediate in the synthesis of anticancer drugs, as demonstrated by the preparation of 2,6-dimethyl-3,4-dihydro-4-oxo-quinazoline, crucial for developing Raltitrexed derivatives. This process involves cyclization steps starting from 2-amino-5-methyl-benzoic acid, highlighting the compound's significance in medicinal chemistry (Zhang, 2009).

Structure-Activity Relationships in Histamine Receptor Inverse Agonists

Quinazolinone derivatives have been investigated for their potential as nonimidazole H3 receptor inverse agonists. A study by Nagase et al. (2008) identifies a promising derivative after optimizing key parameters, showcasing potent activity and excellent selectivity over other histamine receptor subtypes. This work underscores the therapeutic potential of quinazolinone derivatives in treating disorders related to histamine receptor activity (Nagase et al., 2008).

Novel Synthesis Approaches

Research by Khan et al. (2010) introduces novel synthesis methods for N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines, emphasizing the structural determination of these compounds through various spectroscopic techniques. This study contributes to the development of new quinazolinone derivatives with potential applications in drug development (Khan et al., 2010).

Properties

IUPAC Name

2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-20(24-14-17-10-6-7-13-23-17)15-26-21(16-8-2-1-3-9-16)25-19-12-5-4-11-18(19)22(26)28/h1-13,21,25H,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEAYDLPCUBKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide
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2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide
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2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide
Reactant of Route 4
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2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide
Reactant of Route 5
2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide

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